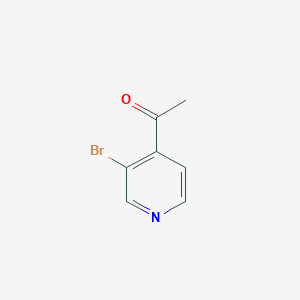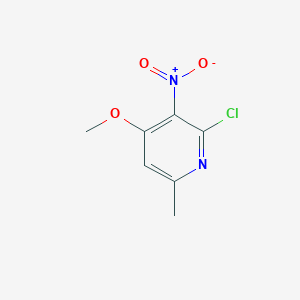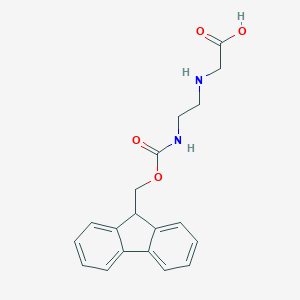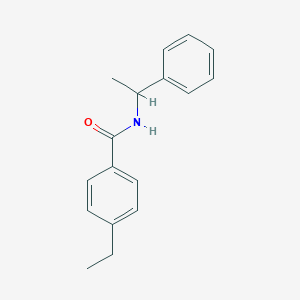![molecular formula C9H9N3S B183593 N-(prop-2-en-1-yl)[1,3]thiazolo[5,4-b]pyridin-2-amine CAS No. 62638-71-5](/img/structure/B183593.png)
N-(prop-2-en-1-yl)[1,3]thiazolo[5,4-b]pyridin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(prop-2-en-1-yl)[1,3]thiazolo[5,4-b]pyridin-2-amine is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound possesses a unique chemical structure that offers a wide range of possibilities for drug design and development.
Mecanismo De Acción
The mechanism of action of N-(prop-2-en-1-yl)[1,3]thiazolo[5,4-b]pyridin-2-amine is not fully understood. However, it is believed to exert its antitumor activity by inducing apoptosis in cancer cells. It has also been shown to inhibit the growth of cancer cells by interfering with the cell cycle.
Biochemical and physiological effects:
N-(prop-2-en-1-yl)[1,3]thiazolo[5,4-b]pyridin-2-amine has been found to exhibit significant biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes such as topoisomerase II, which is involved in DNA replication and repair. Additionally, it has been found to induce the production of reactive oxygen species (ROS) in cancer cells, leading to oxidative stress and ultimately cell death.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-(prop-2-en-1-yl)[1,3]thiazolo[5,4-b]pyridin-2-amine in lab experiments is its high potency and selectivity towards cancer cells. However, one of the limitations is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for the research and development of N-(prop-2-en-1-yl)[1,3]thiazolo[5,4-b]pyridin-2-amine. One potential direction is the design and synthesis of analogs with improved solubility and pharmacokinetic properties. Additionally, further studies are needed to elucidate the mechanism of action and potential side effects of this compound. Finally, clinical trials are needed to evaluate its efficacy and safety in humans.
In conclusion, N-(prop-2-en-1-yl)[1,3]thiazolo[5,4-b]pyridin-2-amine is a promising compound with potential therapeutic applications in various areas of medicine. Its unique chemical structure and potent biological activity make it an attractive target for drug design and development. Further research is needed to fully understand its mechanism of action and potential side effects, as well as to evaluate its efficacy and safety in humans.
Métodos De Síntesis
The synthesis of N-(prop-2-en-1-yl)[1,3]thiazolo[5,4-b]pyridin-2-amine can be achieved through a variety of methods. One of the most commonly used methods involves the reaction of 2-aminopyridine with propargyl bromide and thioacetamide in the presence of a base such as potassium carbonate. This method yields the desired compound in good yields and high purity.
Aplicaciones Científicas De Investigación
N-(prop-2-en-1-yl)[1,3]thiazolo[5,4-b]pyridin-2-amine has been extensively studied for its potential therapeutic applications. It has been shown to exhibit significant antitumor activity in various cancer cell lines. Additionally, it has been found to possess antifungal, antibacterial, and anti-inflammatory properties.
Propiedades
Número CAS |
62638-71-5 |
|---|---|
Nombre del producto |
N-(prop-2-en-1-yl)[1,3]thiazolo[5,4-b]pyridin-2-amine |
Fórmula molecular |
C9H9N3S |
Peso molecular |
191.26 g/mol |
Nombre IUPAC |
N-prop-2-enyl-[1,3]thiazolo[5,4-b]pyridin-2-amine |
InChI |
InChI=1S/C9H9N3S/c1-2-5-11-9-12-7-4-3-6-10-8(7)13-9/h2-4,6H,1,5H2,(H,11,12) |
Clave InChI |
IXTJOYDSPOCTSV-UHFFFAOYSA-N |
SMILES |
C=CCNC1=NC2=C(S1)N=CC=C2 |
SMILES canónico |
C=CCNC1=NC2=C(S1)N=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-cyclopropyl-6-fluoro-7-[(1R,4R)-5-methyl-2,5-diazabicyclo[2.2.1]heptan-2-yl]-4-oxoquinoline-3-carboxylic acid;methanesulfonic acid](/img/structure/B183511.png)


![(4aS,7aR)-Octahydro-1H-pyrrolo[3,4-b]pyridine](/img/structure/B183521.png)









